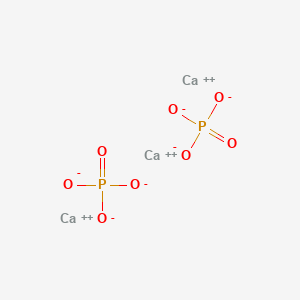
Fosfato de calcio
Descripción general
Descripción
El fosfato de calcio es una familia de materiales y minerales que contienen iones de calcio junto con ortofosfatos, metafosfatos y, a veces, iones de hidrógeno o hidróxido. Esta familia de materiales y minerales se encuentra principalmente en rocas y huesos y es un componente esencial para todos los organismos vivos . Los compuestos de this compound suelen ser blancos o incoloros y se encuentran en diferentes formas, incluidas la hidroxiapatita, el fosfato tricálcico y el fosfato dicálcico .
Mecanismo De Acción
El mecanismo de acción del fosfato de calcio implica la liberación de iones calcio y fosfato, que respaldan la remineralización de los dientes y la homeostasis ósea . En el estómago, el this compound reacciona con el ácido clorhídrico para neutralizar el pH . En la circulación sistémica, proporciona una fuente de iones calcio y fosfato, que son importantes para la formación y el mantenimiento de los huesos .
Aplicaciones Científicas De Investigación
El fosfato de calcio tiene una amplia gama de aplicaciones de investigación científica debido a su biocompatibilidad y bioactividad . En la ingeniería de tejidos óseos, los biomateriales a base de this compound se utilizan para la reparación de defectos óseos, la regeneración ósea y la administración de fármacos . En el campo médico, se utiliza en aplicaciones dentales y ortopédicas, como injertos óseos y recubrimientos para implantes metálicos . Además, el this compound se utiliza en la administración de fármacos, la terapia contra el cáncer y como nanoprobadores en bioimagen .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El fosfato de calcio se puede sintetizar mediante diversos métodos, incluida la precipitación química en húmedo, la síntesis sol-gel y la pulverización por plasma . La precipitación química en húmedo implica mezclar soluciones acuosas de iones calcio e iones fosfato para formar this compound amorfo e hidroxiapatita . La síntesis sol-gel es una herramienta poderosa para preparar hidroxiapatita de calcio y otros fosfatos, lo que da como resultado una alta pureza de fase . La pulverización por plasma combina los procesos de síntesis y recubrimiento en un solo paso, utilizando carbonato de calcio y brusita como precursores .
Métodos de producción industrial: El this compound se extrae principalmente de la roca fosfórica natural, que es una fuente importante de fosfato . El proceso de producción incluye el tratamiento de la roca fosfórica con ácido sulfúrico o ácido nítrico, lo que lleva a varios tipos de this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: El fosfato de calcio experimenta diversas reacciones químicas, incluida la disolución, la precipitación, la hidrólisis y la transformación de fase . Reacciona con ácidos, como el ácido clorhídrico, para formar iones calcio y fosfato solubles .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones con this compound incluyen ácidos como el ácido clorhídrico y el ácido nítrico . Las condiciones para estas reacciones típicamente implican soluciones acuosas y temperaturas controladas .
Principales productos formados: Los principales productos formados a partir de reacciones que involucran this compound incluyen iones calcio y fosfato solubles, así como otras fases de this compound como la hidroxiapatita y el fosfato tricálcico .
Comparación Con Compuestos Similares
El fosfato de calcio es único debido a su excelente bioactividad y biocompatibilidad . Compuestos similares incluyen fosfato tricálcico, hidroxiapatita y fosfato dicálcico . El fosfato tricálcico tiene una proporción diferente de calcio a fósforo y se utiliza en diversas aplicaciones, incluida la ingeniería de tejidos óseos . La hidroxiapatita es el principal componente mineral del esmalte de los dientes y los huesos . El fosfato dicálcico se utiliza en productos farmacéuticos como agente de tableteado .
Propiedades
Número CAS |
7758-87-4 |
|---|---|
Fórmula molecular |
CaH3O4P |
Peso molecular |
138.07 g/mol |
Nombre IUPAC |
tricalcium;diphosphate |
InChI |
InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clave InChI |
UUVBYOGFRMMMQL-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
SMILES canónico |
OP(=O)(O)O.[Ca] |
Color/Form |
White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |
Densidad |
2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |
melting_point |
450 1670 °C |
Key on ui other cas no. |
7758-87-4 10103-46-5 21063-37-6 |
Descripción física |
Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |
Pictogramas |
Irritant |
Números CAS relacionados |
12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) |
Vida útil |
STABLE IN AIR /TRIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY/ |
Solubilidad |
7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |
Sinónimos |
APATITE TTCP, MONOCLINIC; bonarka; calcigenolsimple; calciumorthophosphate,tri-(tert); calciumphosphate(3:2); calciumphosphate(ca3(po4)2); calciumtertiaryphosphate; naturalwhitlockite |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are calcium phosphates considered suitable for bone regeneration applications?
A1: Calcium phosphates closely resemble the mineral composition of natural bone. [] This similarity fosters biocompatibility, meaning minimal immune rejection, and promotes osteoconductivity, allowing bone cells to attach, grow, and integrate with the material. [, ]
Q2: What are the limitations of using pure hydroxyapatite as a bone substitute?
A2: While hydroxyapatite offers excellent biocompatibility, its slow resorption rate can hinder bone regeneration. [] In some instances, this slow resorption might impede the natural bone remodeling process.
Q3: How can the biodegradability of calcium phosphate ceramics be improved?
A3: Combining hydroxyapatite with more soluble calcium phosphate phases, such as tricalcium phosphate (β-TCP), can tailor the degradation rate. [, ] The β-TCP phase resorbs faster, creating space for new bone formation while the remaining hydroxyapatite provides structural support. []
Q4: Can the properties of calcium phosphate-based bone substitutes be further enhanced?
A4: Yes, researchers are exploring various modifications. One approach involves incorporating bioactive glass into calcium phosphate cement formulations. [] This addition promotes the formation of octacalcium phosphate (OCP) and hydroxyapatite upon setting, enhancing bioactivity and promoting bone regeneration. []
Q5: What are the advantages of using porous calcium phosphate ceramics in biomedical applications?
A5: Porosity increases the surface area available for cell attachment, nutrient diffusion, and vascularization, crucial factors for bone regeneration. [] Additionally, porous structures can be designed to match the mechanical properties of natural bone, improving implant stability. []
Q6: Beyond bone regeneration, what other applications exist for calcium phosphates?
A6: Calcium phosphates are being explored for drug delivery applications. [, ] Their porous structure allows for the loading and controlled release of therapeutic agents, such as antibiotics. [, ] This controlled release can target infection sites locally, enhancing treatment efficacy.
Q7: How does the presence of inorganic carbon affect phosphate recovery from wastewater using calcium phosphate precipitation?
A7: Research indicates that inorganic carbon can inhibit the precipitation of calcium phosphate from wastewater, even when using calcium hydroxide to raise the pH. [] This inhibition reduces the efficiency of phosphate recovery and necessitates pre-treatment steps like nitrification to remove inorganic carbon. []
Q8: What methods are commonly employed to synthesize calcium phosphates for biomedical applications?
A8: Various methods exist, including precipitation, hydrothermal synthesis, and sol-gel techniques. [, , ] The choice of method influences the final material properties, such as particle size, morphology, and crystallinity.
Q9: How does the synthesis method impact the characteristics of biphasic calcium phosphates (BCP)?
A9: Factors like alkalinity, reaction time, and the concentration of the calcium phosphate precursor suspension during synthesis can significantly influence the ratio of hydroxyapatite to β-tricalcium phosphate in the final BCP material. [] These varying ratios, in turn, impact the material's resorption rate and mechanical properties.
Q10: What techniques are employed to characterize calcium phosphate materials?
A10: Common techniques include X-ray diffraction (XRD) to identify the crystalline phases present, Fourier transform infrared spectroscopy (FTIR) to analyze the chemical bonds, and scanning electron microscopy (SEM) to examine the morphology and particle size. [, , , ]
Q11: How do calcium phosphate ceramics interact with proteins?
A11: The surface chemistry of calcium phosphates influences protein adsorption. [] Studies show that the presence of specific phases like β-tricalcium phosphate can lead to a higher adsorption of bone morphogenetic protein 2 (BMP-2), a key protein for bone formation. [] This selective protein adsorption highlights the material's ability to influence cellular responses.
Q12: Can calcium phosphate nanoparticles act as carriers for gene delivery?
A12: Yes, research demonstrates that calcium phosphate nanoparticles can encapsulate and protect DNA from degradation. [] These nanoparticles can then be further modified with targeting ligands, such as p-amino-1-thio-b-galactopyranoside, to facilitate targeted gene delivery to specific organs like the liver. []
Q13: Do organic molecules in biological systems influence calcium phosphate crystallization?
A13: Yes, organic molecules play a crucial role in biomineralization. For instance, studies on plant trichomes highlight that the distribution of silica and calcium phosphate, including hydroxyapatite, can vary significantly within a single trichome. [] This localized control suggests a complex interplay between organic molecules and mineral deposition.
Q14: What are some challenges associated with using calcium phosphates in biomedical applications?
A14: Despite their advantages, calcium phosphate materials often exhibit brittleness and low mechanical strength, limiting their use in load-bearing applications. [] Furthermore, controlling the degradation rate to match the rate of new bone formation remains a challenge.
Q15: What are the future research directions in the field of calcium phosphates for biomedical applications?
A16: Future research focuses on developing calcium phosphate materials with improved mechanical properties, controlled biodegradability, and enhanced bioactivity. [, ] This includes exploring new synthesis methods, incorporating bioactive molecules, and optimizing material properties for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
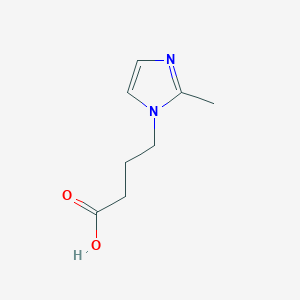
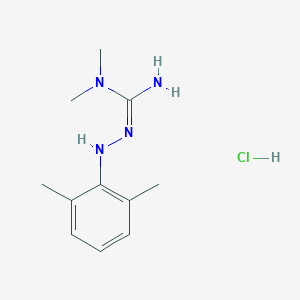
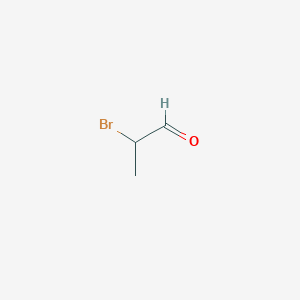
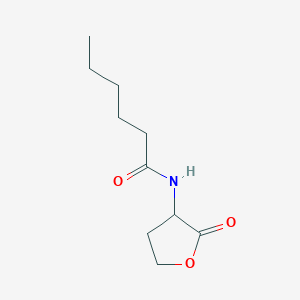



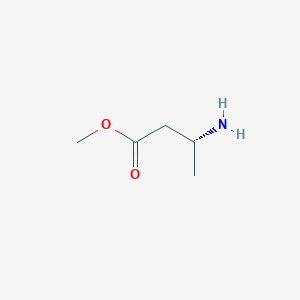
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](/img/structure/B25520.png)



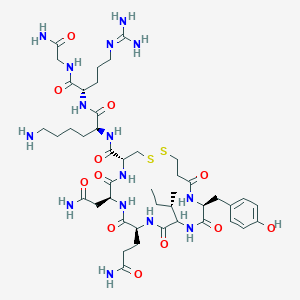
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
